

characterization of 1-carbamoylpiperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 1-carbamoylpiperidine-4-carboxylic Acid

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Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceutical agents, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation.^[1] **1-Carbamoylpiperidine-4-carboxylic acid**, a derivative of isonipecotic acid, integrates two key functionalities: a carboxylic acid and a urea (carbamoyl) group. Isonipecotic acid itself is a conformationally restricted analog of the neurotransmitter γ -aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.^{[1][2]} The introduction of the N-carbamoyl group can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it an intriguing candidate for exploring new biological activities. Derivatives of piperidine-4-carboxamides have shown promise as inhibitors of enzymes such as carbonic anhydrase, highlighting the therapeutic potential of this structural class.^[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development. The key properties of **1-carbamoylpiperidine-4-carboxylic acid** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ N ₂ O ₃	PubChem[4]
Molecular Weight	172.18 g/mol	PubChem[4]
CAS Number	467430-50-8	PubChem[4]
IUPAC Name	1-carbamoylpiperidine-4-carboxylic acid	PubChem[4]
SMILES	C1CN(CCC1C(=O)O)C(=O)N	PubChem[4]
InChIKey	SIYQEPJUSPTPGW-UHFFFAOYSA-N	PubChem[4]
Computed XLogP3	-0.8	PubChem[4]
Appearance	White to off-white solid (predicted)	
Solubility	Expected to be soluble in water and polar organic solvents	

Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid

While a specific, published synthesis for this exact molecule is not readily available, a robust and logical synthetic route can be proposed based on well-established organic chemistry principles. The following two-step procedure starts from the commercially available piperidine-4-carboxylic acid (isonipecotic acid).

Rationale for the Synthetic Strategy

The proposed synthesis involves two key transformations:

- **Esterification of the Carboxylic Acid:** The carboxylic acid group of the starting material, isonipecotic acid, must be protected to prevent it from reacting with the isocyanate in the

subsequent step. A simple methyl or ethyl ester is a suitable protecting group as it can be readily removed under basic conditions.[1]

- Carbamoylation of the Secondary Amine: The secondary amine of the piperidine ring is nucleophilic and can react with an isocyanate to form the desired urea (carbamoyl) functionality. In this proposed synthesis, an in situ generated isocyanate from the Curtius rearrangement of an acyl azide offers a reliable and controlled method for this transformation.[5]

Proposed Synthetic Workflow



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Caption: Proposed three-step synthesis of **1-carbamoylpiperidine-4-carboxylic acid**.

Detailed Experimental Protocol

Step 1: Esterification of Isonipecotic Acid

- Materials: Isonipecotic acid, methanol (anhydrous), thionyl chloride or sulfuric acid (catalytic), dichloromethane.
- Procedure:
 - Suspend isonipecotic acid (1.0 eq) in an excess of anhydrous methanol.
 - Cool the mixture in an ice bath.
 - Slowly add thionyl chloride (1.2 eq) or a catalytic amount of sulfuric acid.
 - Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

- Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.
- Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the piperidine-4-carboxylate ester.

Step 2: Carbamoylation of the Piperidine Ester

- Materials: Piperidine-4-carboxylate ester, potassium isocyanate (KNCO), hydrochloric acid (or other suitable acid), water, and an appropriate solvent like a water/THF mixture.
- Procedure:
 - Dissolve the piperidine-4-carboxylate ester (1.0 eq) in a mixture of water and a co-solvent like THF.
 - Add a solution of potassium isocyanate (1.5 eq) in water.
 - Acidify the mixture carefully with an acid (e.g., HCl) to generate isocyanic acid in situ.
 - Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
 - Upon completion, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
 - Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

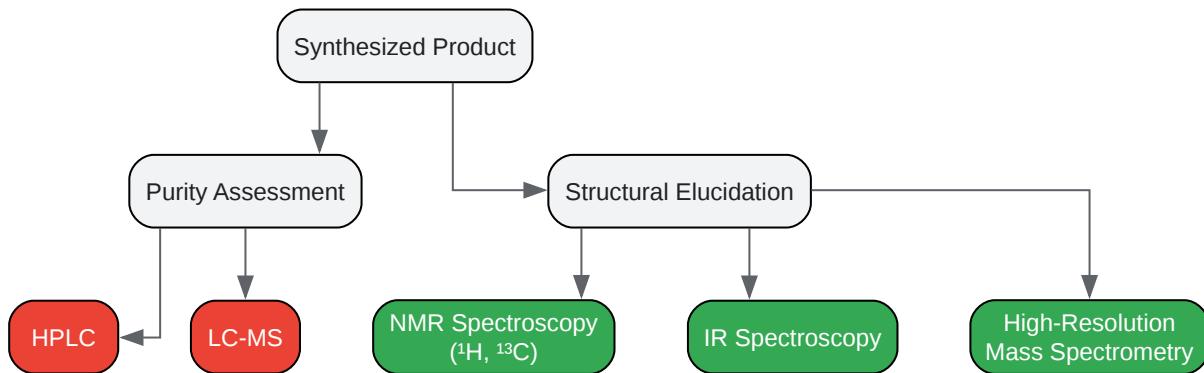
- Materials: 1-Carbamoylpiperidine-4-carboxylate ester, lithium hydroxide (LiOH), water, tetrahydrofuran (THF), hydrochloric acid.
- Procedure:
 - Dissolve the ester (1.0 eq) in a mixture of THF and water.

- Add an aqueous solution of lithium hydroxide (2.0 eq).
- Stir the reaction at room temperature until hydrolysis is complete, as monitored by TLC.
- Remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid.
- The product may precipitate and can be collected by filtration. Alternatively, it can be extracted with an appropriate organic solvent.
- The final product can be further purified by recrystallization.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow



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Caption: A typical workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, the carboxylic acid proton, and the amide protons. The piperidine protons will likely appear as complex multiplets in the aliphatic region (1.5-4.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). The amide (NH_2) protons are also expected to be a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum should show seven distinct signals. The carbonyl carbon of the carboxylic acid will be in the range of 170-180 ppm, while the carbonyl carbon of the urea will be around 155-165 ppm. The carbons of the piperidine ring will appear in the aliphatic region (25-55 ppm).

Protocol for NMR Sample Preparation:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , D_2O).
- Transfer the solution to a clean, dry NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Expected Absorptions:
 - O-H stretch (carboxylic acid): A very broad band from $2500\text{-}3300\text{ cm}^{-1}$.^{[6][7]}
 - N-H stretch (amide): Two sharp to medium bands around 3350 and 3180 cm^{-1} .
 - C-H stretch (aliphatic): Sharp bands just below 3000 cm^{-1} .
 - C=O stretch (carboxylic acid): A strong, sharp band around $1700\text{-}1725\text{ cm}^{-1}$.^[8]

- C=O stretch (urea/amide I band): A strong, sharp band around 1640-1680 cm⁻¹.
- N-H bend (amide II band): A medium band around 1600-1640 cm⁻¹.

Protocol for Solid-State IR (ATR):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Expected Molecular Ion: The exact mass of **1-carbamoylpiperidine-4-carboxylic acid** is 172.0848 g/mol .^[4] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
- Fragmentation: A characteristic fragmentation would be the loss of the carbamoyl group or the carboxylic acid group. The formation of an acylium ion is a common fragmentation pathway for carboxylic acid derivatives.^[9]

Protocol for Electrospray Ionization (ESI) MS:

- Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile with 0.1% formic acid).
- Infuse the solution directly into the ESI source of the mass spectrometer.
- Acquire the mass spectrum in both positive and negative ion modes.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compound.

- Methodology: A reverse-phase HPLC method would be suitable.[10] A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid, should provide good separation.
- Detection: UV detection at a low wavelength (e.g., 210 nm) would be appropriate, as the carbonyl groups will have some absorbance. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could also be used for more universal detection.

Protocol for HPLC Analysis:

- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection: UV at 210 nm.
- Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.

Stability and Storage

While specific stability data is not available, based on its structure, **1-carbamoylpiperidine-4-carboxylic acid** is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, protected from light.

Safety Considerations

Based on available data for the compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed as potentially harmful if swallowed and may cause serious eye irritation.^[4] All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of **1-carbamoylpiperidine-4-carboxylic acid**. By following the detailed protocols and understanding the rationale behind the analytical techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The combination of the versatile piperidine scaffold with the carbamoyl and carboxylic acid functional groups makes this molecule a valuable building block for creating novel therapeutic agents.

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References

- 1. benchchem.com [benchchem.com]
- 2. Isonipecotic acid - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 4. 1-carbamoylpiperidine-4-carboxylic Acid | C7H12N2O3 | CID 3875700 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [\[openstax.org\]](https://openstax.org)
- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1-Benzoylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
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